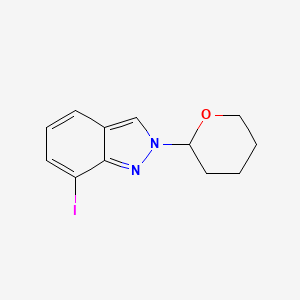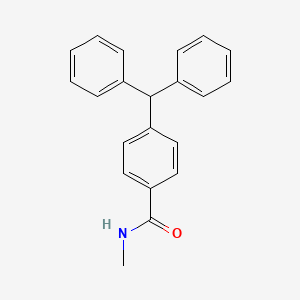
4-(Diphenylmethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylmethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diphenylmethyl group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-N-methylbenzamide typically involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride to form diphenylmethane . This intermediate is then reacted with N-methylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors to perform safer, more efficient, and selective chemical transformations .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA), formic acid (HCOOH), and aluminum chloride (AlCl3) . The conditions for these reactions vary depending on the desired outcome, but they often involve mild to vigorous acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of TFA or HCOOH can lead to the formation of various oxidized or reduced derivatives of the compound .
Applications De Recherche Scientifique
4-(Diphenylmethyl)-N-methylbenzamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Diphenylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Diphenylmethyl)-N-methylbenzamide include other benzamide derivatives and compounds with diphenylmethyl groups. Examples include:
Diphenylmethane: A simpler compound with similar structural features.
N-methylbenzamide: A related compound with a similar amide functional group.
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H19NO |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
4-benzhydryl-N-methylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-22-21(23)19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23) |
Clé InChI |
BSSCBQULPUTOQN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


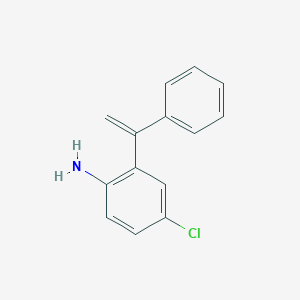

![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
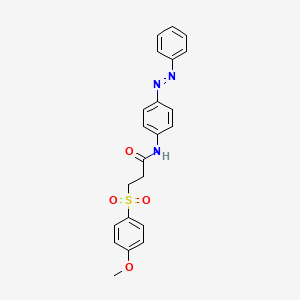

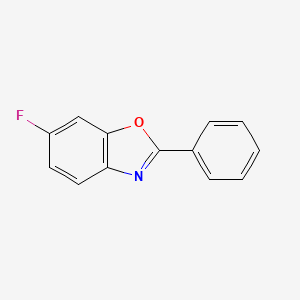
![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
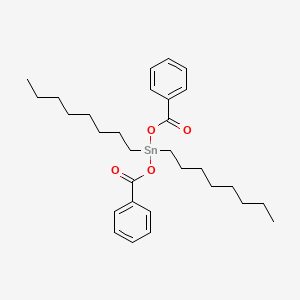
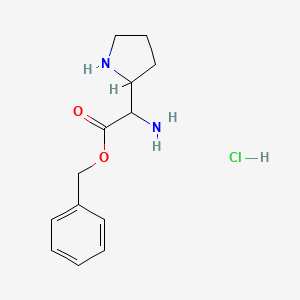
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
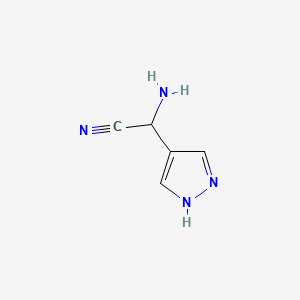
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14133176.png)
